molecular formula C11H9N3O3 B1315671 {4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine CAS No. 102766-76-7

{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine

Cat. No.: B1315671
CAS No.: 102766-76-7
M. Wt: 231.21 g/mol
InChI Key: GECIETOJBRPOME-UHFFFAOYSA-N
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Description

{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine is a chemical compound that features a nitropyridine moiety linked to a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine typically involves the reaction of 3-nitropyridine with 4-aminophenol. The process can be carried out under various conditions, but a common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine involves its interaction with specific molecular targets. The nitropyridine moiety can participate in redox reactions, while the phenylamine group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine is unique due to its combination of a nitropyridine and a phenylamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(3-nitropyridin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECIETOJBRPOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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